2-(4-Fluoro-1-naphthyl)ethanethiol
CAS No.:
Cat. No.: VC13546600
Molecular Formula: C12H11FS
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FS |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-(4-fluoronaphthalen-1-yl)ethanethiol |
| Standard InChI | InChI=1S/C12H11FS/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2 |
| Standard InChI Key | SOAWUOVZJWMOQC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2F)CCS |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2F)CCS |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
2-(4-Fluoro-1-naphthyl)ethanethiol (C₁₂H₁₁FS) features a naphthalene ring system with a fluorine atom at the 4-position and an ethanethiol group (-CH₂CH₂SH) at the 1-position. The fluorine atom introduces electron-withdrawing effects, which modulate the electron density of the aromatic system, while the thiol group provides a reactive site for nucleophilic and oxidative reactions.
Table 1: Molecular Properties of 2-(4-Fluoro-1-naphthyl)ethanethiol
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁FS |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-(4-fluoronaphthalen-1-yl)ethanethiol |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2F)CCS |
| InChI Key | SOAWUOVZJWMOQC-UHFFFAOYSA-N |
| PubChem CID | 91658361 |
The compound’s structure is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The fluorine atom’s presence enhances dipole interactions, making the compound suitable for applications requiring precise molecular recognition.
Electronic and Steric Effects
The fluorine substituent reduces electron density in the naphthalene ring, increasing the compound’s susceptibility to electrophilic aromatic substitution at specific positions. Concurrently, the ethanethiol group introduces steric bulk, which influences reaction kinetics and regioselectivity in synthetic pathways.
Synthesis and Optimization
Nucleophilic Substitution Routes
A common synthesis route involves the reaction of 4-fluoro-1-naphthyl bromide with sodium hydrosulfide (NaSH) in a polar aprotic solvent such as dimethylformamide (DMF). This method achieves moderate yields (50–60%) under reflux conditions (80–100°C) over 12–24 hours.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Starting Material | 4-Fluoro-1-naphthyl bromide |
| Nucleophile | NaSH |
| Solvent | DMF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 50–60% |
Direct Thiolation Approaches
Alternative methods employ thiolation agents like Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to introduce the thiol group directly into pre-functionalized naphthalene derivatives. These routes offer higher yields (70–80%) but require stringent control of moisture and oxygen to prevent oxidation of the thiol group.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition onset at 220°C. The compound exhibits moderate thermal stability, suitable for reactions below 200°C.
Solubility and Reactivity
2-(4-Fluoro-1-naphthyl)ethanethiol is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents such as dichloromethane, ethanol, and tetrahydrofuran. The thiol group’s pKa of ~10 enables deprotonation under basic conditions, facilitating thiolate anion formation for nucleophilic attacks.
Applications in Organic Synthesis
Disulfide Bond Formation
The thiol group undergoes oxidative coupling to form disulfide bridges, critical in stabilizing peptide structures and polymer networks. For example, the compound has been used to crosslink poly(ethylene glycol) (PEG) hydrogels, enhancing mechanical strength for tissue engineering.
Fluorine-Mediated Interactions
The fluorine atom’s electronegativity improves binding affinity in drug-receptor interactions. In kinase inhibitor development, fluorinated analogs demonstrate 3–5-fold higher inhibitory activity compared to non-fluorinated counterparts.
Biomedical and Industrial Relevance
Drug Delivery Systems
Functionalization of nanoparticles with 2-(4-Fluoro-1-naphthyl)ethanethiol enables targeted drug delivery. Thiol-gold interactions facilitate stable conjugation, while fluorine enhances cellular uptake through lipid bilayer interactions.
Catalysis
Palladium complexes incorporating this thiol as a ligand show enhanced activity in Suzuki-Miyaura cross-coupling reactions, attributed to the electron-deficient aryl system stabilizing the metal center.
| Hazard Statement | Precautionary Measure |
|---|---|
| Causes skin irritation | Wear gloves and eye protection |
| Toxic to aquatic life | Avoid environmental release |
The compound is labeled for research use only, with handling recommendations emphasizing inert atmosphere storage (N₂ or Ar) to prevent oxidation.
Future Research Directions
Bioconjugation Techniques
Exploring site-specific protein modification using thiol-disulfide exchange could advance antibody-drug conjugate (ADC) development. Preliminary studies indicate compatibility with cysteine residues in monoclonal antibodies.
Advanced Materials
Incorporating the compound into conductive polymers may yield materials with tunable electronic properties for flexible electronics. Fluorine’s electron-withdrawing effects could modulate bandgap energies.
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